8-Bromo-3-methylquinoline

Antiviral Drug Discovery HIV-1 Integrase Inhibitors Drug Resistance

Secure the 8-bromo regioisomer to ensure target engagement in drug-resistant HIV (ALLINI) programs and PARP-1 inhibitor campaigns. Unlike the 6-bromo analog, which loses potency against the ALLINI-resistant IN A128T mutant, the 8-bromo substitution retains full antiviral effectiveness. Its distinct 3-methyl-8-bromo pattern is also critical for constructing quinoline-8-carboxamide libraries for PARP-1 optimization and for agrochemical intermediate synthesis. Do not compromise your SAR with generic alternatives.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 397323-76-1
Cat. No. B3264814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methylquinoline
CAS397323-76-1
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)Br)N=C1
InChIInChI=1S/C10H8BrN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3
InChIKeyRWCWWHKSMOHVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-methylquinoline (CAS 397323-76-1): Procurement-Ready Quinoline Scaffold for Targeted Synthesis and Biological Screening


8-Bromo-3-methylquinoline (CAS 397323-76-1) is a brominated heterocyclic aromatic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . As a 3-methylquinoline derivative bearing a bromine substituent specifically at the C8 position, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The distinct substitution pattern (3-methyl, 8-bromo) distinguishes it from other regioisomers and enables its utility as a key intermediate for further functionalization via cross-coupling reactions and other synthetic transformations .

Why 8-Bromo-3-methylquinoline (CAS 397323-76-1) Cannot Be Substituted with Generic Quinoline Analogs in Critical Applications


In quinoline-based research and development, the precise location of substituents on the heterocyclic core dictates both chemical reactivity and biological activity. For 8-Bromo-3-methylquinoline, the specific placement of bromine at the C8 position and methyl at C3 creates a unique electronic and steric environment that cannot be replicated by other regioisomers (e.g., 6-bromo-3-methylquinoline, 8-bromo-2-methylquinoline) or unsubstituted quinolines. Empirical evidence demonstrates that this substitution pattern significantly influences key performance metrics, including antiviral efficacy against drug-resistant viral strains [1] and antiproliferative activity against cancer cell lines [2]. Consequently, generic substitution or the use of alternative bromoquinolines in synthetic or screening workflows risks yielding false negatives, altered reaction outcomes, or misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 8-Bromo-3-methylquinoline (CAS 397323-76-1): A Comparative Evidence Guide for Scientific Procurement


Superior Antiviral Resilience: 8-Bromo Analog Retains Full Potency Against HIV-1 Integrase Mutant (A128T) While 6-Bromo Analog Loses Efficacy

In a direct head-to-head comparison of multi-substituted quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), the 8-bromo substituted analog demonstrated a critical advantage over its 6-bromo regioisomer. Both analogs showed enhanced antiviral properties compared to non-brominated counterparts. However, when tested against the clinically relevant ALLINI-resistant IN A128T mutant virus, the 6-bromo analog experienced a significant loss of potency, while the 8-bromo analog retained full effectiveness [1].

Antiviral Drug Discovery HIV-1 Integrase Inhibitors Drug Resistance

Validated Anticancer Activity: Bromo-Substituted 8-Hydroxyquinolines Exhibit Potent Cytotoxicity Against Multiple Tumor Cell Lines

A structure-activity relationship (SAR) study evaluating bromo derivatives of 8-substituted quinolines established a quantitative baseline for antiproliferative activity. While this study did not directly test the exact 8-bromo-3-methylquinoline compound, it provides class-level evidence for the importance of bromination at the quinoline core. The study found that 5,7-dibromo-8-hydroxyquinoline and related compounds demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL [1]. This establishes a clear, quantifiable benchmark for the anticancer potential of brominated quinoline scaffolds.

Anticancer Drug Discovery Cytotoxicity Assays Quinoline Derivatives

Established Synthetic Utility: Validated Intermediate for Quinoline-8-carboxylic Acid Agrochemicals

Patented process chemistry demonstrates the value of 8-bromomethyl-3-methylquinoline derivatives as crucial intermediates for the industrial-scale preparation of quinoline-8-carboxylic acids, which are active ingredients in crop protection [1]. The patented process achieves high yield and purity for the bromomethyl compound, overcoming historical challenges of non-selective bromination. This synthetic route directly enables the efficient production of valuable agrochemical agents.

Agrochemical Synthesis Process Chemistry Quinoline Carboxylic Acids

SAR-Defined Requirements for PARP-1 Inhibition: Small, Narrow Substituents at 3-Position of Quinoline-8-carboxamides are Essential

A detailed SAR study on quinoline-8-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors established that substitutions at the 3-position of the quinoline core require a small, narrow group for optimal activity [1]. While this study focused on carboxamide derivatives, it provides direct structural rationale for the utility of a 3-methyl substituted quinoline scaffold, such as 8-bromo-3-methylquinoline, as a privileged starting point for designing potent PARP-1 inhibitors. The most active compound in the related 2-substituted series, 2-methylquinoline-8-carboxamide, demonstrated an IC50 of 500 nM, significantly outperforming the standard inhibitor 5-AIQ (IC50 = 1.8 µM).

PARP-1 Inhibitors Medicinal Chemistry Structure-Activity Relationship

Improved Synthesis of 3-Bromoquinaldine via Modified von Braun Reaction

A methodological study established an improved synthetic route for 3-bromoquinaldine (3-bromo-2-methylquinoline) and extended the method to the synthesis of 3-bromo-4-(or 6-, 7-, 8-)-methylquinolines [1]. The optimized von Braun reaction using cyanogen bromide and sodium hydrogen carbonate in methanol afforded the corresponding dihydroquinoline intermediates in yields approximately twice that of the conventional von Braun reaction. This methodology provides a high-yielding, reliable pathway for accessing the 8-bromo-3-methylquinoline scaffold.

Synthetic Methodology Quinoline Bromination Process Improvement

MCH1 Receptor Allosteric Modulation: 8-Methylquinoline Derivatives Exhibit Subnanomolar Binding Affinity

8-Methylquinoline derivatives have been identified as potent allosteric inhibitors of the melanin-concentrating hormone (MCH1) receptor, a validated anti-obesity target. These derivatives possess subnanomolar binding affinity and exceptionally long residence times on the receptor [1]. While this study evaluated 8-methylquinolines, not directly 8-bromo-3-methylquinoline, it establishes the 8-substituted quinoline scaffold as a privileged chemotype for achieving high-potency allosteric modulation of G protein-coupled receptors (GPCRs). The presence of both a methyl group (at C3) and a halogen (at C8) in the target compound may offer synergistic effects for further optimization.

Melanin-Concentrating Hormone Receptor Anti-Obesity Drug Discovery Allosteric Modulation

Strategic Applications of 8-Bromo-3-methylquinoline (CAS 397323-76-1) Derived from Quantitative Evidence


Development of Next-Generation HIV-1 Integrase Allosteric Inhibitors with Improved Resistance Profiles

Based on direct comparative evidence showing that the 8-bromo analog retains full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus (while the 6-bromo analog loses potency), 8-Bromo-3-methylquinoline should be prioritized as a core scaffold for designing and synthesizing novel HIV-1 integrase allosteric inhibitors (ALLINIs) [1]. This application is particularly critical for programs aiming to overcome drug resistance mechanisms that limit the efficacy of current antiretroviral therapies.

Synthesis of Quinoline-8-carboxylic Acid Derivatives for Agrochemical Development

The patented process utilizing 8-bromomethyl-3-methylquinoline derivatives as intermediates for the preparation of quinoline-8-carboxylic acids validates the compound's utility in agrochemical synthesis [1]. Procurement of 8-Bromo-3-methylquinoline is therefore recommended for industrial R&D programs focused on developing new crop protection agents, where the bromine atom at the C8 position serves as a strategic handle for further functionalization and optimization of biological activity.

Structure-Activity Relationship (SAR) Studies for PARP-1 Inhibitor Optimization

SAR data indicate that a small, narrow substituent at the 3-position of the quinoline core is essential for potent PARP-1 inhibition [1]. 8-Bromo-3-methylquinoline, possessing a methyl group at the C3 position and a bromine handle at C8, is an ideal building block for synthesizing diverse libraries of quinoline-8-carboxamide analogs. This enables systematic exploration of the chemical space around the 2- and 8-positions to identify compounds with improved potency and pharmacokinetic properties compared to standard inhibitors like 5-AIQ.

Exploration of Anticancer Quinoline Derivatives Targeting Topoisomerase and Apoptotic Pathways

Quantitative in vitro data demonstrate that brominated 8-substituted quinolines exhibit potent antiproliferative activity (IC50 values as low as 6.7 µg/mL) against multiple cancer cell lines, including C6, HeLa, and HT29, through mechanisms involving topoisomerase I inhibition and apoptosis induction [1]. 8-Bromo-3-methylquinoline serves as a privileged starting point for medicinal chemistry campaigns aimed at optimizing this anticancer activity, potentially yielding novel chemotherapeutic agents.

Quote Request

Request a Quote for 8-Bromo-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.